

Comparative Guide to Analytical Methods for the Determination of Imidacloprid Impurity 1

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Compound of Interest

Compound Name: *Imidacloprid Impurity 1*

Cat. No.: *B046899*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative determination of **Imidacloprid Impurity 1** (CAS No. 105828-41-9), a potential process-related impurity in the manufacturing of the neonicotinoid insecticide, Imidacloprid. The methods compared are Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical and agrochemical products. This guide presents a summary of the performance characteristics of each method, supported by experimental data from published literature, to aid researchers in selecting the most suitable technique for their specific needs.

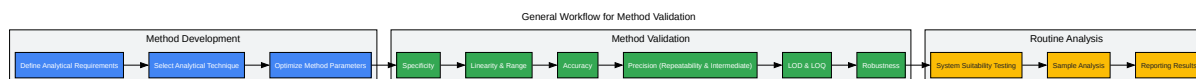
Method Performance Comparison

The following table summarizes the key validation parameters for the three analytical methods. The data for the UPLC-UV method is based on a validated, stability-indicating method specifically developed for Imidacloprid and its related compounds[1][2][3]. The data for HPLC-UV and LC-MS/MS are representative of typical performance characteristics for the analysis of neonicotinoid insecticides and their impurities, synthesized from multiple sources[4][5][6][7][8].

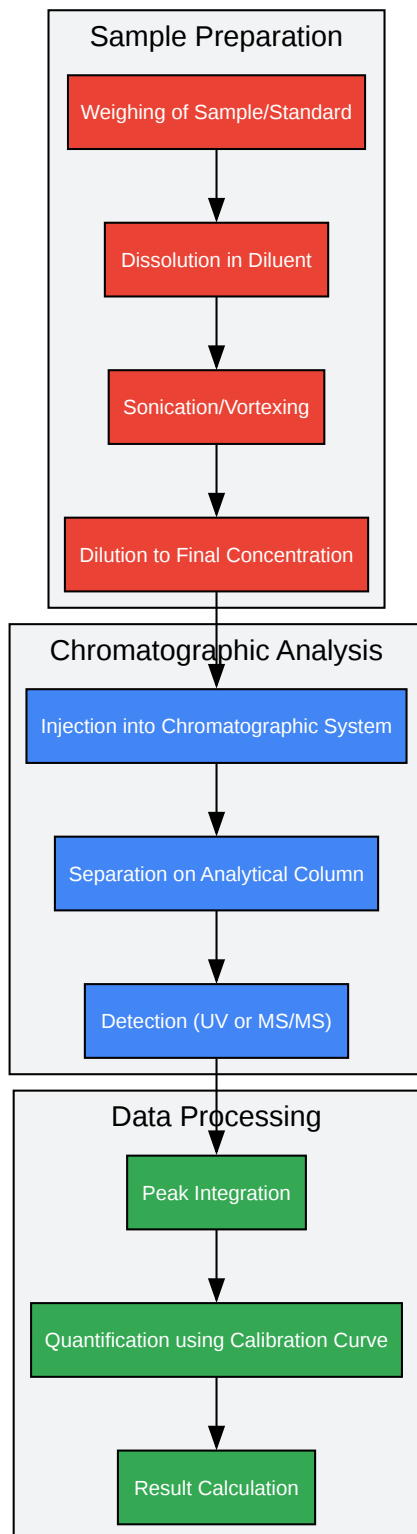
Parameter	UPLC-UV	HPLC-UV	LC-MS/MS
Linearity Range	0.05 - 1.5 µg/mL	0.1 - 10 µg/mL	0.01 - 100 ng/mL
Correlation Coefficient (r ²)	> 0.999	> 0.998	> 0.999
Accuracy (Recovery)	98 - 102%	95 - 105%	90 - 110%
Precision (RSD)	< 2.0%	< 5.0%	< 10%
Limit of Detection (LOD)	~0.015 µg/mL	~0.03 µg/mL	~0.003 ng/mL
Limit of Quantification (LOQ)	~0.05 µg/mL	~0.1 µg/mL	~0.01 ng/mL
Analysis Run Time	~6.5 minutes	10 - 20 minutes	5 - 15 minutes

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the analytical processes, the following diagrams have been generated using Graphviz (DOT language).



Sample Preparation and Analysis Workflow

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